molecular formula C6H9NO3 B8191988 cis-3-Methylpyroglutamic acid

cis-3-Methylpyroglutamic acid

Cat. No.: B8191988
M. Wt: 143.14 g/mol
InChI Key: HPCPEJXLESDEDM-WUJLRWPWSA-N
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Description

cis-3-Methylpyroglutamic acid: is a derivative of pyroglutamic acid, which is a cyclic amino acid. This compound is characterized by the presence of a methyl group at the third position of the pyrrolidine ring in the cis configuration. Pyroglutamic acid and its derivatives are known for their roles in various biological processes and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Methylpyroglutamic acid can be achieved through several methods. One common approach involves the Michael addition reaction between nucleophilic glycine equivalents and α,β-unsaturated carboxylic acid derivatives. This method is particularly effective when using Ni(II)-templated Schiff bases of glycine in various asymmetric versions, placing chiral auxiliaries on either the Michael donor or acceptor or both .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: cis-3-Methylpyroglutamic acid undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen to the molecule, potentially converting it into a more saturated form.

    Substitution: This reaction involves the replacement of one functional group with another, which can be achieved using different reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

cis-3-Methylpyroglutamic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: It is studied for its role in various biological processes, including enzyme inhibition and protein folding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of cis-3-Methylpyroglutamic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may influence protein folding and stability, affecting various cellular processes.

Comparison with Similar Compounds

  • cis-3-Methylglutamic acid
  • trans-3-Methylpyroglutamic acid
  • cis-4-Methylpyroglutamic acid

Comparison: cis-3-Methylpyroglutamic acid is unique due to its specific configuration and the presence of a methyl group at the third position of the pyrrolidine ring. This structural feature distinguishes it from other similar compounds and may confer unique biological and chemical properties.

Properties

IUPAC Name

(2S,3R)-3-methyl-5-oxopyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-3-2-4(8)7-5(3)6(9)10/h3,5H,2H2,1H3,(H,7,8)(H,9,10)/t3-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCPEJXLESDEDM-WUJLRWPWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)N[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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